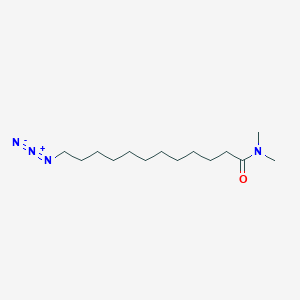
12-Azido-N,N-dimethyldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Azido-N,N-dimethyldodecanamide is an organic compound with the molecular formula C14H28N4O. It is characterized by the presence of an azido group (-N3) attached to a dodecanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Azido-N,N-dimethyldodecanamide typically involves the reaction of N,N-dimethyldodecanamide with sodium azide (NaN3) under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Azido-N,N-dimethyldodecanamide undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, organic solvents (e.g., DMF, DMSO)
Cycloaddition: Alkynes, copper(I) catalysts (Cu(I))
Major Products Formed:
Reduction: N,N-dimethyldodecanamide
Substitution: Various substituted dodecanamides
Cycloaddition: Triazole derivatives
Applications De Recherche Scientifique
12-Azido-N,N-dimethyldodecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including triazole derivatives.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 12-Azido-N,N-dimethyldodecanamide is primarily related to its azido group, which can undergo various chemical transformations. The azido group can participate in cycloaddition reactions to form triazoles, which are known for their stability and bioactivity. Additionally, the azido group can be reduced to an amine, which can further react with other functional groups to form diverse compounds .
Comparaison Avec Des Composés Similaires
N,N-Dimethyldodecanamide: Lacks the azido group, making it less reactive in certain chemical reactions.
12-Azidododecanoic Acid: Contains an azido group but differs in the functional group attached to the dodecane backbone.
12-Azido-N,N-dimethylhexadecanamide: Similar structure but with a longer carbon chain.
Uniqueness: 12-Azido-N,N-dimethyldodecanamide is unique due to the presence of both the azido group and the N,N-dimethylamide functionality. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
830322-69-5 |
|---|---|
Formule moléculaire |
C14H28N4O |
Poids moléculaire |
268.40 g/mol |
Nom IUPAC |
12-azido-N,N-dimethyldodecanamide |
InChI |
InChI=1S/C14H28N4O/c1-18(2)14(19)12-10-8-6-4-3-5-7-9-11-13-16-17-15/h3-13H2,1-2H3 |
Clé InChI |
KKYCFYOJRAOQJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCCCCCCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



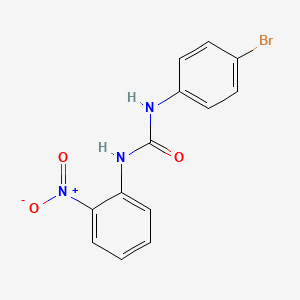
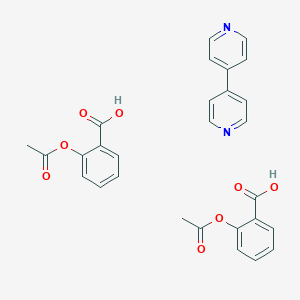

![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)
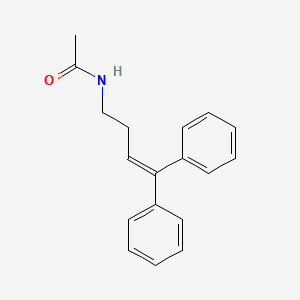
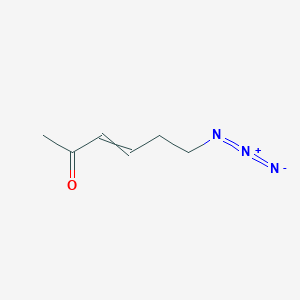
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
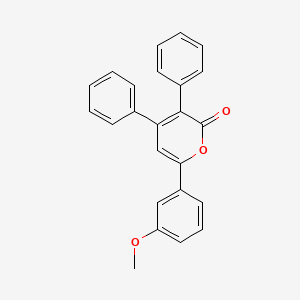
![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
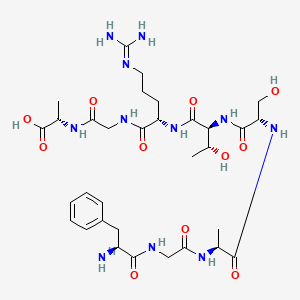
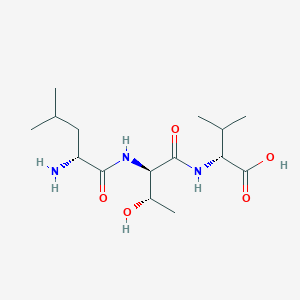
![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)
![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)
